molecular formula C15H24ClNO B14690886 5-Chloro-N,N-dimethyl-2-ethoxy-beta-propylphenethylamine CAS No. 35366-20-2

5-Chloro-N,N-dimethyl-2-ethoxy-beta-propylphenethylamine

Cat. No.: B14690886
CAS No.: 35366-20-2
M. Wt: 269.81 g/mol
InChI Key: LUVNMPBZTZUIHH-UHFFFAOYSA-N
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Description

2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a dimethylpentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-ethoxyphenylboronic acid with N,N-dimethyl-1-pentanamine under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethanol
  • 5-chloro-2-ethoxyphenylboronic acid
  • (5-chloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium

Uniqueness

Compared to similar compounds, 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a dimethylpentanamine chain.

Properties

CAS No.

35366-20-2

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C15H24ClNO/c1-5-7-12(11-17(3)4)14-10-13(16)8-9-15(14)18-6-2/h8-10,12H,5-7,11H2,1-4H3

InChI Key

LUVNMPBZTZUIHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN(C)C)C1=C(C=CC(=C1)Cl)OCC

Origin of Product

United States

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